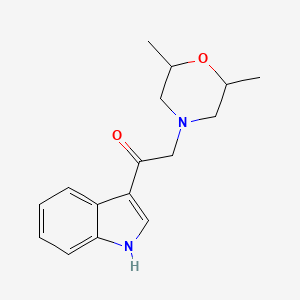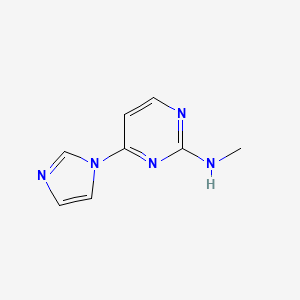
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide, also known as DFC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFC belongs to the class of coumarin derivatives and is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has been extensively studied for its biological activities. However, there are also some limitations to its use. N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide and its derivatives. Another area of focus is the elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide in animal models and clinical trials. Finally, the development of novel drug delivery systems for N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide could enhance its therapeutic potential.
Méthodes De Synthèse
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with furan-3-carboxylic acid and the subsequent treatment with thionyl chloride. Another method involves the reaction of 4-chloro-3-nitrocoumarin with furan-3-carboxylic acid, followed by reduction with tin and hydrochloric acid.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Several studies have demonstrated the anti-inflammatory and anti-cancer properties of N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(10-5-7-17-9-10)15-12-6-8-18-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUHDWDFVPVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)



![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)
